NY-ESO-1 is encoded by the CTAG1A gene located on chromosome X. It belongs to the category of cancer/testis antigens, which are typically silent in normal tissues but re-expressed in various tumors. This unique expression pattern makes NY-ESO-1 an attractive target for cancer immunotherapy, particularly for developing vaccines that can elicit strong immune responses against tumor cells .
The synthesis of NY-ESO-1 (157-165) peptides typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis process utilizes F-moc (9-fluorenylmethyloxycarbonyl) chemistry for transient protection of the amino group at the N-terminus, ensuring high purity and yield of the final product.
Peptides are synthesized using automated synthesizers, with purity levels often exceeding 90%, verified by analytical high-performance liquid chromatography (HPLC). Following synthesis, peptides are lyophilized and stored at low temperatures to maintain stability .
The molecular structure of NY-ESO-1 (157-165) consists of nine amino acids arranged as follows: SLLMWITQC. This sequence includes a critical cysteine residue at position 165, which can influence the peptide's immunogenicity due to its propensity for oxidation and dimerization.
The molecular weight of NY-ESO-1 (157-165) is approximately 1094.35 g/mol. The peptide's structure is linear and interacts with Major Histocompatibility Complex class I molecules, specifically HLA-A*02:01, facilitating its recognition by CD8+ T cells .
NY-ESO-1 (157-165) participates in several biochemical interactions:
Modifications to the peptide sequence, such as substituting cysteine at position 165 with valine (C165V), have been explored to enhance binding affinity and stability, potentially improving its immunogenic properties .
The mechanism by which NY-ESO-1 (157-165) exerts its effects involves:
Studies have demonstrated that modifications in the peptide can significantly affect its binding affinity and subsequent immune response efficacy. For instance, binding assays have shown varying affinities for different peptide variants .
NY-ESO-1 (157-165) is a hydrophilic peptide due to its amino acid composition, which affects its solubility and interaction with biological membranes.
Key chemical properties include:
The peptide's stability can be influenced by environmental factors such as pH and temperature, with cysteine residues being particularly sensitive to oxidation .
NY-ESO-1 (157-165) has several applications in cancer immunotherapy research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 92448-22-1
CAS No.: